Bienvenue dans la boutique en ligne BenchChem!

4-chloro-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine

Physicochemical profiling Membrane permeability Lead optimization

4-Chloro-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine (CAS 1341881-83-1) is a bifunctional pyrazole derivative bearing a chloro substituent at the 4-position of the aminopyrazole ring and a second pyrazole moiety tethered via an ethylene linker. Its molecular formula is C₈H₁₀ClN₅ with a molecular weight of 211.65 g/mol.

Molecular Formula C8H10ClN5
Molecular Weight 211.65 g/mol
Cat. No. B13063349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine
Molecular FormulaC8H10ClN5
Molecular Weight211.65 g/mol
Structural Identifiers
SMILESC1=CN(N=C1)CCN2C=C(C(=N2)N)Cl
InChIInChI=1S/C8H10ClN5/c9-7-6-14(12-8(7)10)5-4-13-3-1-2-11-13/h1-3,6H,4-5H2,(H2,10,12)
InChIKeyXELHYSKAKZBIBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine: Core Chemical Identity and Structural Context for Procurement


4-Chloro-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine (CAS 1341881-83-1) is a bifunctional pyrazole derivative bearing a chloro substituent at the 4-position of the aminopyrazole ring and a second pyrazole moiety tethered via an ethylene linker . Its molecular formula is C₈H₁₀ClN₅ with a molecular weight of 211.65 g/mol . The compound belongs to the class of 3-aminopyrazoles, a scaffold extensively explored for kinase inhibition, antimicrobial activity, and as a synthetic intermediate for drug discovery programs [1]. The presence of the chloro substituent distinguishes it from unsubstituted, bromo, and methyl analogs, conferring a unique combination of electronic effects and reactivity that is critical for downstream applications .

Why Unsubstituted, Bromo, or Methyl Analogs Cannot Replace 4-Chloro-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine


In-class substitution with the unsubstituted (H), 4-bromo, or 4-methyl analog introduces distinct physicochemical and electronic perturbations that directly impact reactivity, biological target engagement, and metabolic stability. The chloro group provides a balanced combination of moderate electron-withdrawing character (σₘ = 0.37) and increased lipophilicity (π = +0.71) relative to hydrogen, which is absent in the unsubstituted congener [1]. The bromo analog (MW 256.10) adds significant steric bulk and a softer halogen, altering cross-coupling kinetics and potentially introducing toxicity liabilities . The methyl analog lacks halogen-mediated interactions (e.g., halogen bonding) entirely, which can abolish potency gains observed in kinase inhibitor programs such as the IGF-1R inhibitor BMS-695735 [2]. The quantitative evidence below substantiates these assertions for informed procurement decisions.

Quantitative Differentiation of 4-Chloro-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine vs. Closest Analogs


Molecular Weight & Lipophilicity Advantage Over the Unsubstituted Analog

The chlorine substitution at the 4-position results in a molecular weight increase of 34.44 g/mol vs. the unsubstituted analog (C₈H₁₁N₅, MW 177.21) . The Hansch π constant for Cl (+0.71) quantifies the corresponding increase in lipophilicity, translating to an estimated logP elevation of ~0.7 log units [1]. This magnitude of lipophilicity shift is within the optimal range for passive membrane permeability (logD 1–4), while avoiding the excessive lipophilicity risks associated with the bromo analog (π = +0.86 for Br) [1]. The unsubstituted analog (π = 0.00 for H) may exhibit reduced cell penetration in permeability assays.

Physicochemical profiling Membrane permeability Lead optimization

Halogen Bonding Capability Absent in Methyl and Unsubstituted Analogs

The 4-chloro substituent can participate in halogen bonding (C–Cl···O/N interactions) with protein backbone carbonyls or side-chain acceptors, a well-documented feature in kinase inhibitor design [1]. In contrast, the 4-methyl analog (CAS 1341847-37-7) and the unsubstituted analog lack this electrostatic interaction entirely . The bromo analog can also halogen-bond but with a longer bond distance and altered directionality due to the larger covalent radius of Br (1.14 Å vs. 0.99 Å for Cl) [2]. Experimental evidence from the IGF-1R inhibitor series demonstrates that the chloro-substituted pyrazole ethylamino group in BMS-695735 contributes to a high-affinity binding mode (IGF-1R IC₅₀ = 18 nM) [3].

Structure-based drug design Kinase inhibition Halogen bonding

Synthetic Versatility for Cross-Coupling Reactions vs. Inert Methyl and Unsubstituted Analogs

The aryl chlorine at the 4-position enables palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for further functionalization, a reactivity not accessible to the unsubstituted or 4-methyl analogs [1]. Specifically, the bromo analog (CAS 1248408-87-8) is also cross-coupling competent; however, chloroarenes often exhibit superior selectivity in sequential coupling strategies due to the slower oxidative addition of C–Cl bonds, allowing orthogonal functionalization of polyhalogenated scaffolds [2]. Typical Suzuki coupling yields for chloropyrazoles exceed 80% under optimized conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O) [3]. The methyl analog requires alternative (and often less efficient) C–H activation methods for further diversification [4].

Chemical biology Library synthesis Cross-coupling

Proven Utility as a Key Building Block in Orally Efficacious IGF-1R Inhibitor BMS-695735

The 4-chloro-1H-pyrazol-1-yl ethylamino moiety appears as a critical pharmacophoric element in BMS-695735 (J. Med. Chem. 2008, 51, 5897-5900), an orally efficacious IGF-1R inhibitor with an enzymatic IC₅₀ of 18 nM [1][4]. This compound also demonstrated a CYP3A4 inhibition IC₅₀ of 19.5 µM, a property influenced by the lipophilic chloro-substituted pyrazole group [2]. The des-chloro analog (where the chlorine is omitted) was not reported as a comparator in this series, but SAR studies from the lead optimization trajectory indicated that the chloro substituent was retained through multiple iterations, underscoring its contribution to potency and pharmacokinetic profile [3]. The unsubstituted and methyl analogs would lack the halogen-mediated interactions that anchor this series.

Cancer therapeutics IGF-1R kinase ADME optimization

High-Impact Application Scenarios for 4-Chloro-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine Based on Quantitative Evidence


Kinase Inhibitor Lead Generation Leveraging Halogen-Bonding Scaffolds

Research groups developing ATP-competitive kinase inhibitors should prioritize this chloro-substituted pyrazole scaffold for its demonstrated ability to establish halogen-bonding interactions with kinase hinge residues. The IGF-1R inhibitor BMS-695735 (IC₅₀ = 18 nM) exemplifies the potency achievable when this scaffold is incorporated into a drug-like chemotype [1]. The chloro substituent's optimized balance of lipophilicity (π = +0.71) and electron withdrawal supports both target binding and permeability, making it superior to unsubstituted or methyl analogs for hit-to-lead campaigns [2].

Divergent Library Synthesis via Sequential Cross-Coupling Strategies

In medicinal chemistry laboratories requiring parallel library synthesis, the chloro substituent offers a unique synthetic handle for late-stage diversification via Suzuki-Miyaura coupling (yields >80%) [3]. The orthogonal reactivity of C–Cl bonds relative to C–Br bonds permits sequential coupling strategies that are not feasible with mono-brominated building blocks. This positions the compound as a superior choice over the non-halogenated or solely brominated analogs for generating focused libraries with maximal structural diversity [4].

ADME-Tox Profiling Studies of Halogenated Pyrazole Series

Compound management and ADME groups can use this chloro-substituted analog as a reference probe to quantify the impact of halogenation on CYP3A4 inhibition. The BMS-695735 series established a baseline CYP3A4 IC₅₀ of 19.5 µM for this chemotype [5]. By comparing this value with those of the unsubstituted and methyl analogs, researchers can deconvolute the contribution of the chloro group to metabolic liability and guide the design of optimized back-up series [2].

Chemical Biology Probe Development Requiring Defined Physicochemical Properties

For chemical biology applications where cellular permeability and target engagement are critical, this compound offers a predicted physicochemical profile (MW 211.65, moderate lipophilicity from chloro π = +0.71) superior to the unsubstituted analog (insufficient lipophilicity) and the bromo analog (excessive lipophilicity, π = +0.86, and larger MW 256.10) [2]. This balanced profile makes it the preferred starting point for developing fluorescent or biotinylated probes with retained cell penetration.

Quote Request

Request a Quote for 4-chloro-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.